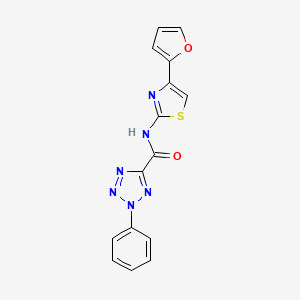

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Description

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a furan moiety at the 4-position and a tetrazole-carboxamide group at the 2-position. The furan substituent introduces electron-rich aromaticity, which may influence solubility and binding interactions. This compound’s synthesis likely involves coupling a furan-substituted thiazole intermediate with 2-phenyl-2H-tetrazole-5-carboxylic acid using standard coupling reagents like EDCI or HOBt .

Properties

IUPAC Name |

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6O2S/c22-14(13-18-20-21(19-13)10-5-2-1-3-6-10)17-15-16-11(9-24-15)12-7-4-8-23-12/h1-9H,(H,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCINVZZOJUVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as 2-furylamine.

Tetrazole Formation: The tetrazole ring is often formed by the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst.

Final Coupling: The final step involves coupling the thiazole and tetrazole intermediates with a phenyl group through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan and thiazole rings can undergo oxidation reactions, often leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole-containing compounds as anticancer agents. For example, derivatives of thiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | HepG2 (Liver Cancer) | 23.30 ± 0.35 | Strong Selectivity |

| Compound B | A549 (Lung Cancer) | >1000 | Low Activity |

| Compound C | U251 (Glioblastoma) | 10–30 | Promising Activity |

| Compound D | MCF-7 (Breast Cancer) | 5.71 | Better than 5-FU |

Research indicates that compounds like N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide exhibit potent anticancer properties by inhibiting cell cycle progression and inducing apoptosis in cancer cells . The structure–activity relationship (SAR) studies suggest that modifications to the thiazole or tetrazole moieties can enhance efficacy.

Anti-inflammatory Applications

Thiazole derivatives have also been explored for their anti-inflammatory properties. A study demonstrated that certain thiazole compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases . The mechanism involves the modulation of signaling pathways associated with inflammation, making these compounds potential candidates for developing new anti-inflammatory drugs.

Antimicrobial Properties

The antimicrobial activity of N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide has been assessed against various bacterial strains. In vitro tests have shown that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings indicate that the compound could serve as a template for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .

Case Studies

A comprehensive analysis of case studies reveals the versatility of thiazole-based compounds in medicinal chemistry:

- Antitumor Agents : A series of thiazole derivatives were synthesized and tested for their anticancer activity against various cell lines, showing promising results particularly in HepG2 and MCF-7 models.

- Anti-inflammatory Studies : Research indicated that specific thiazole derivatives significantly reduced inflammation markers in animal models of arthritis.

- Antimicrobial Research : A study reported the synthesis of novel thiazole derivatives with enhanced antibacterial activity against resistant strains, highlighting their potential as new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan, thiazole, and tetrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous thiazole derivatives, focusing on substituents, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison

Key Comparison Points

Substituent Effects on Bioactivity Furan vs. Pyridinyl: The target compound’s 4-furan substituent provides electron-rich aromaticity, contrasting with pyridinyl groups in compounds like 4d and Entry 23. Tetrazole vs. Oxadiazole/Thiadiazole: The tetrazole ring in the target compound offers higher nitrogen content and metabolic stability compared to oxadiazole (LMM11) or thiadiazole (7b), which are prone to hydrolysis .

Synthetic Routes The target compound’s synthesis likely follows a carboxamide coupling pathway similar to ’s methods, using coupling reagents like EDCI/HOBt . In contrast, compounds like 7b require multi-step reactions involving hydrazonoyl chlorides and α-halo ketones .

Biological Activity Trends Anticancer Potential: Thiazole derivatives with methyl-phenyl substituents (e.g., 7b) show potent cytotoxicity (IC50 < 2 µg/mL), suggesting that the target compound’s furan and tetrazole groups may similarly enhance apoptosis induction . Antifungal Activity: LMM11’s sulfamoyl group contributes to antifungal efficacy, whereas the target’s tetrazole-carboxamide may target different enzymes (e.g., cytochrome P450) . Cardioprotective Analogues: highlights thiazole-hydrazine derivatives with cardioprotective effects superior to Mildronate. The target’s tetrazole-carboxamide may offer improved stability over hydrazine derivatives .

Structure-Activity Relationships (SAR) Electron-withdrawing groups (e.g., chloro in 4d) on the benzamide moiety enhance binding to hydrophobic pockets, while electron-donating groups (e.g., furan in the target) may improve solubility .

Biological Activity

N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a thiazole moiety, and a tetrazole group. Its molecular formula is C₁₄H₁₃N₅O₂S, and it has a molecular weight of approximately 327.37 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole and tetrazole moieties often exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds show effective inhibition against various strains of bacteria and fungi.

| Compound | Activity | Tested Strains |

|---|---|---|

| N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide | Antibacterial | E. coli, S. aureus |

| Related Compound | Antifungal | C. albicans |

The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

2. Anticancer Activity

The anticancer potential of N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide has been explored in various studies. The compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

The structure–activity relationship (SAR) analysis suggests that modifications on the phenyl ring enhance the cytotoxicity, likely due to increased interactions with cellular targets involved in cancer progression .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases.

Case Study Example:

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide reduced the levels of TNF-alpha and IL-6 significantly compared to untreated controls .

The biological activities of N-(4-(furan-2-yl)thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Interaction with Cellular Receptors : It may bind to specific receptors involved in inflammation or tumor growth signaling pathways.

- Induction of Apoptosis : In cancer cells, it could trigger apoptotic pathways leading to cell death.

Q & A

Q. Advanced

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance anticancer activity by increasing electrophilicity and target binding .

- Heterocyclic variations : Replacing the furan with thiophene or pyridine alters solubility and metabolic stability .

- Tetrazole vs. triazole : Tetrazole rings improve metabolic resistance compared to triazoles, as seen in analogs .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

- Dose-response validation : Replicate assays at varying concentrations (e.g., 1–100 µM) to confirm activity thresholds .

- Selectivity profiling : Compare activity across related targets (e.g., COX-1 vs. COX-2 for anti-inflammatory studies) .

- Structural analogs : Test derivatives with incremental modifications to isolate contributing functional groups .

How can computational methods guide the optimization of this compound?

Q. Advanced

- Molecular docking : Predict binding affinities to targets like COX-2 (PDB ID: 5KIR) or DNA topoisomerase II .

- DFT simulations : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and stability .

- MD simulations : Evaluate ligand-protein complex stability over 100 ns trajectories to refine binding poses .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced

- Byproduct formation : Monitor intermediates (e.g., unreacted thione) via HPLC with C18 columns and UV detection at 254 nm .

- Recrystallization optimization : Use mixed solvents (ethanol-DMF) to balance yield and purity .

- Catalyst selection : Transition from KOH to milder bases (e.g., NaHCO₃) to reduce side reactions .

How does the compound’s pharmacokinetic profile compare to structurally related analogs?

Q. Advanced

- LogP studies : The furan-thiazole-tetrazole scaffold exhibits moderate lipophilicity (LogP ~2.5), enhancing membrane permeability compared to polar triazole derivatives .

- Metabolic stability : Microsomal assays show slower degradation (~50% remaining after 60 minutes) due to tetrazole ring resistance to CYP450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.